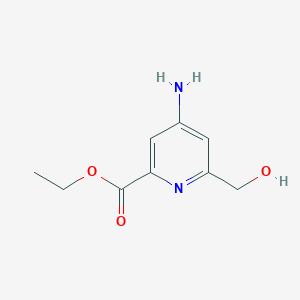

Ethyl 4-amino-6-(hydroxymethyl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-amino-6-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound is part of the picolinate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves several steps. One common method includes the reaction of 4-amino-6-(hydroxymethyl)picolinic acid with ethanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

Ethyl 4-amino-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-amino-6-(hydroxymethyl)picolinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones to disrupt plant growth . The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.

Comparison with Similar Compounds

Ethyl 4-amino-6-(hydroxymethyl)picolinate can be compared with other picolinate derivatives such as:

Ethyl 6-(hydroxymethyl)picolinate: Similar in structure but differs in the position of the hydroxymethyl group.

Methyl picolinate: Lacks the amino and hydroxymethyl groups, making it less versatile in certain applications.

4-amino-2-picolinic acid: Contains an amino group but lacks the ester functionality, affecting its reactivity and applications.

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

Ethyl 4-amino-6-(hydroxymethyl)picolinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group, an amino group at the 4-position, and a hydroxymethyl group at the 6-position of the picolinate ring. This structure gives it distinct chemical reactivity and biological properties.

- Molecular Formula : C10H12N2O3

- Molecular Weight : Approximately 208.22 g/mol

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways is under investigation.

2. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in the context of drug design for diseases where enzyme dysregulation plays a critical role.

3. Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.

- Hydrogen Bonding : The amino group can participate in hydrogen bonding with active sites on enzymes, enhancing binding affinity and specificity.

- Molecular Docking Studies : Computational studies have elucidated the interactions between this compound and various biological targets, providing insights into its binding mechanisms and potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 4-amino-6-(hydroxymethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(13)8-4-6(10)3-7(5-12)11-8/h3-4,12H,2,5H2,1H3,(H2,10,11) |

InChI Key |

BDYPXQLOPSQEBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.